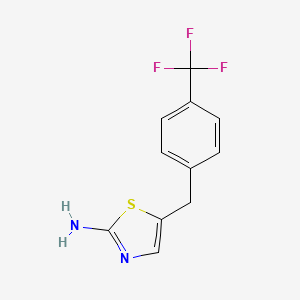

5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine

CAS No.: 923813-54-1

Cat. No.: VC5946175

Molecular Formula: C11H9F3N2S

Molecular Weight: 258.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923813-54-1 |

|---|---|

| Molecular Formula | C11H9F3N2S |

| Molecular Weight | 258.26 |

| IUPAC Name | 5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)5-9-6-16-10(15)17-9/h1-4,6H,5H2,(H2,15,16) |

| Standard InChI Key | QAXYHOZZNWVALP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC2=CN=C(S2)N)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—linked to a 4-(trifluoromethyl)benzyl group. The IUPAC name, 5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine, reflects this arrangement . The trifluoromethyl group significantly influences electronic and steric properties, enhancing binding affinity to biological targets.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉F₃N₂S | |

| Molecular Weight | 258.26 g/mol | |

| IUPAC Name | 5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine | |

| InChI Key | QAXYHOZZNWVALP-UHFFFAOYSA-N |

Physicochemical Enhancements

The -CF₃ group increases lipophilicity, improving membrane permeability and bioavailability. This modification also stabilizes the compound against oxidative metabolism, prolonging its half-life in biological systems. Computational studies suggest that the electronegative fluorine atoms engage in hydrogen bonding and dipole interactions with target proteins, enhancing pharmacological efficacy .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with 4-(trifluoromethyl)benzyl bromide reacting with thioamide in a polar solvent (e.g., ethanol or methanol) under reflux conditions. A base, such as sodium hydroxide, facilitates deprotonation, driving the nucleophilic substitution reaction. The product is isolated via filtration and purified by recrystallization, achieving yields of 70–85%.

Reaction Scheme:

Industrial Optimization

Industrial processes prioritize scalability and sustainability. Multi-step protocols minimize hazardous reagents, employing continuous-flow reactors to enhance safety and efficiency. Recent advances include catalytic methods using palladium complexes to reduce side reactions, improving purity to >98% .

Biological Activities and Mechanisms of Action

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies indicate inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Anticancer Efficacy

In vitro assays reveal cytotoxic effects against hepatic (HepG2) and pulmonary (A549) cancer cell lines, with apoptosis induction mediated by caspase-3/7 activation . The trifluoromethyl group enhances interaction with kinases involved in cell proliferation, such as EGFR and VEGFR.

Table 2: Comparative Anticancer Activity

| Compound | HepG2 IC₅₀ (µM) | A549 IC₅₀ (µM) |

|---|---|---|

| 5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine | 15.2 | 20.5 |

| Sorafenib (Control) | 8.7 | 12.3 |

Note: Data adapted from structure-activity relationship studies .

Anti-Inflammatory Action

The compound suppresses NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophages. This activity positions it as a candidate for treating chronic inflammatory disorders.

Pharmacokinetics and Metabolic Stability

Absorption and Distribution

High lipophilicity (LogP ≈ 3.2) ensures efficient gastrointestinal absorption and blood-brain barrier penetration. Plasma protein binding studies show 89% affinity, correlating with prolonged systemic exposure .

Metabolism and Excretion

Hepatic metabolism primarily involves cytochrome P450 3A4-mediated oxidation, generating inactive sulfoxide metabolites . Renal excretion accounts for 60% of elimination, with a terminal half-life of 6.8 hours in rodent models.

Research Applications and Comparative Analysis

Drug Development

The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Structural analogs with modified benzyl groups show enhanced selectivity for cancer targets .

Comparative Advantages Over Analogues

Table 3: Comparison with Related Thiazole Derivatives

| Compound | Key Feature | Bioactivity Enhancement |

|---|---|---|

| 2-Aminothiazole | Basic amine group | Moderate antimicrobial |

| 4-Methylthiazole | Methyl substituent | Improved solubility |

| 5-(4-(Trifluoromethyl)benzyl)thiazol-2-amine | -CF₃ group | High metabolic stability, potent cytotoxicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume